

PIN1 Inhibitor 3: A Technical Overview of its Selectivity Profile

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Compound of Interest

Compound Name: *PIN1 inhibitor 3*

Cat. No.: *B15603752*

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This technical guide provides a comprehensive analysis of the selectivity profile of **PIN1 inhibitor 3** (also referred to as compound A0). The document details its binding affinity and inhibitory activity, outlines the experimental methodologies used for its characterization, and contextualizes its function within relevant signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.

Quantitative Selectivity Profile

PIN1 inhibitor 3 (A0) and its optimized derivative, C10, have been characterized for their binding affinity and inhibitory potency against human PIN1. The following tables summarize the key quantitative data from the primary literature.

Table 1: Binding Affinity of PIN1 Inhibitors

| Compound | Target | KD (nM) | Assay Method |
|-----------------------|------------|---------|--|
| PIN1 inhibitor 3 (A0) | Human PIN1 | 430 | DNA-Encoded Library screening |
| C10 | Human PIN1 | 25 | Isothermal Titration Calorimetry (ITC) |

Table 2: In Vitro Inhibitory Activity of PIN1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Method |
|-----------------------|------------|-----------|------------------------|
| PIN1 inhibitor 3 (A0) | Human PIN1 | 420 | PPlase Enzymatic Assay |
| C10 | Human PIN1 | 150 | PPlase Enzymatic Assay |

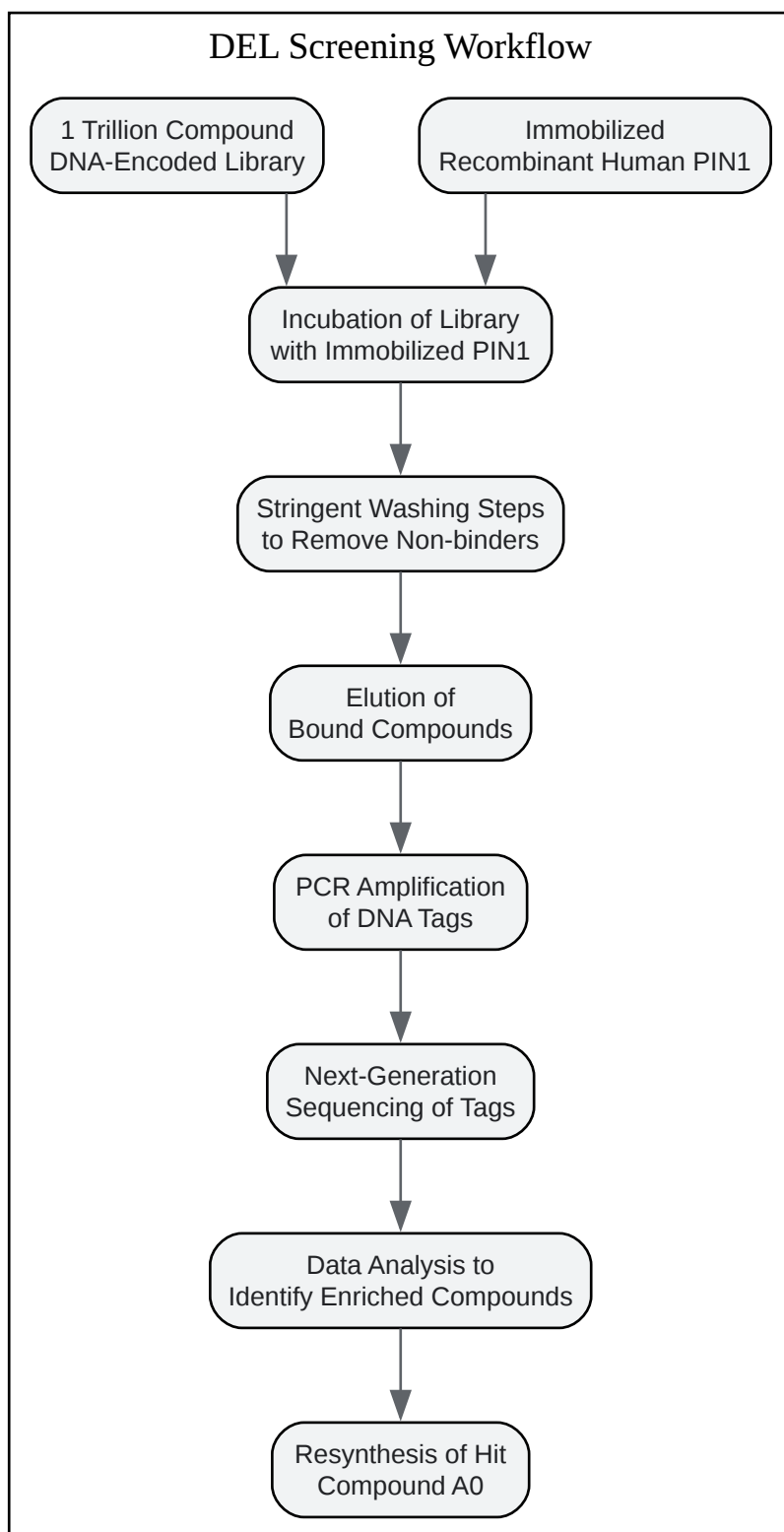
Note: A broader selectivity screen against a panel of kinases for **PIN1 inhibitor 3 (A0)** or C10 is not available in the cited literature. The primary characterization has focused on its interaction with PIN1.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and inhibitory activity of **PIN1 inhibitor 3** and its derivatives.

DNA-Encoded Library (DEL) Screening for Hit Identification (for A0)

The initial identification of **PIN1 inhibitor 3 (A0)** was performed using a DNA-encoded library (DEL) containing over a trillion unique compounds. The screening process is outlined below.



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DEL Screening Workflow for Hit Identification

Isothermal Titration Calorimetry (ITC) for KD Determination (for C10)

The binding affinity of the optimized compound C10 to PIN1 was determined by Isothermal Titration Calorimetry (ITC).

- Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical).
- Procedure:
 - Recombinant human PIN1 protein was dialyzed against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
 - The inhibitor C10 was dissolved in the same dialysis buffer.
 - The sample cell was filled with the PIN1 protein solution (typically at a concentration of 10-20 μ M).
 - The injection syringe was filled with the inhibitor solution (typically at a concentration of 100-200 μ M).
 - A series of injections of the inhibitor into the protein solution were performed at a constant temperature (e.g., 25°C).
 - The heat changes associated with each injection were measured.
 - The resulting data were fitted to a one-site binding model to determine the dissociation constant (KD), enthalpy of binding (Δ H), and stoichiometry (n).

PPIase Enzymatic Assay for IC50 Determination

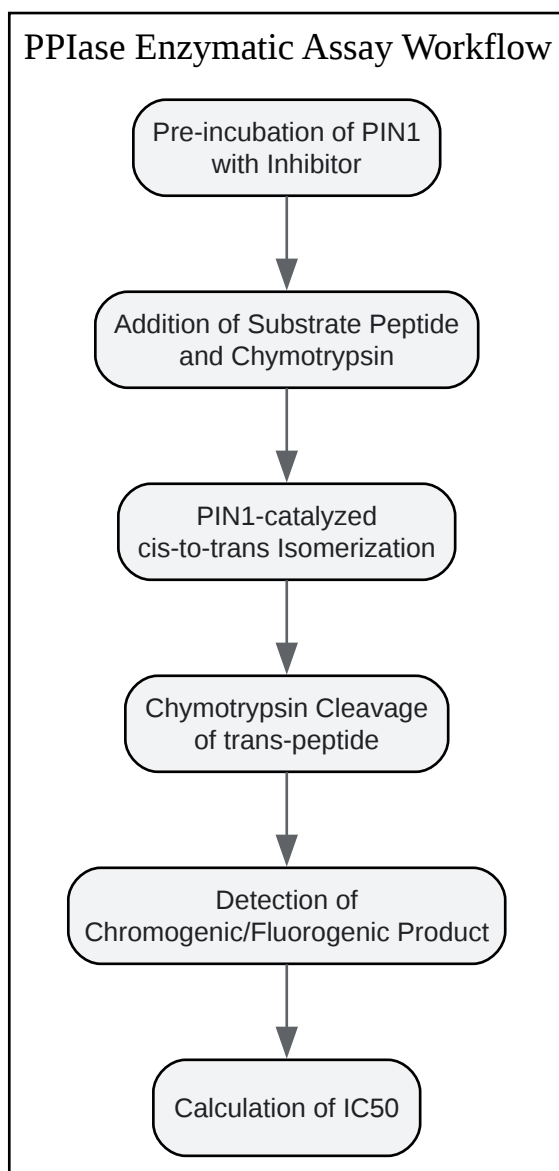
The inhibitory activity of the compounds on PIN1's peptidyl-prolyl isomerase (PPIase) activity was measured using a chymotrypsin-coupled enzymatic assay.

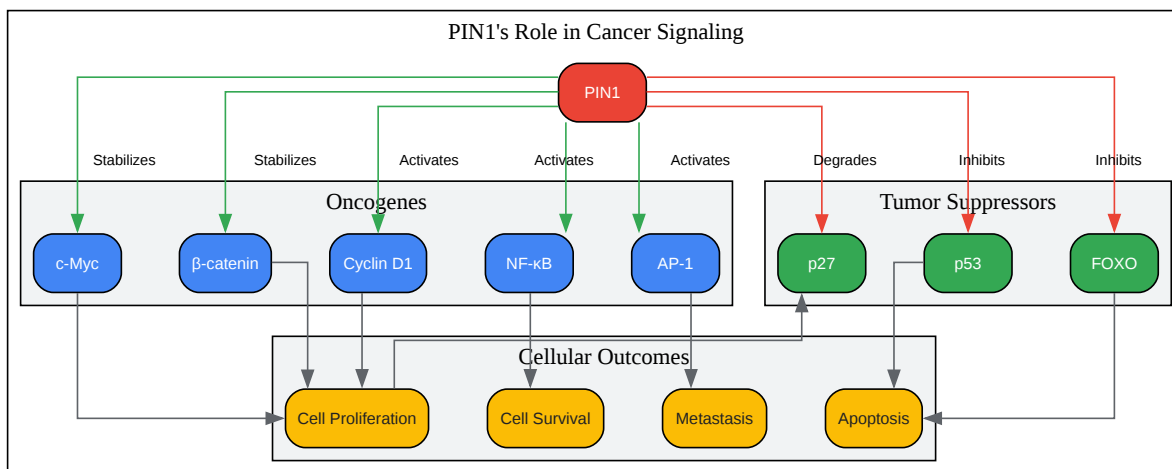
- Principle: PIN1 isomerizes a substrate peptide from its cis to its trans conformation. The trans conformer is then cleaved by chymotrypsin, releasing a chromogenic or fluorogenic product that can be quantified.

- Materials:
 - Recombinant human PIN1.
 - Substrate peptide (e.g., Suc-Ala-Ala-Pro-Phe-pNA).
 - Chymotrypsin.
 - Assay buffer (e.g., 35 mM HEPES, pH 7.8).

- Procedure:
 - PIN1 enzyme was pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.
 - The enzymatic reaction was initiated by the addition of the substrate peptide and chymotrypsin.
 - The absorbance or fluorescence of the product was measured over time using a plate reader.
 - The initial reaction rates were calculated from the linear portion of the progress curves.
 - The IC₅₀ value was determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

PPIase Enzymatic Assay Workflow





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